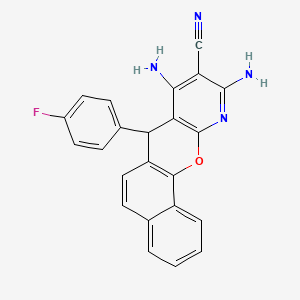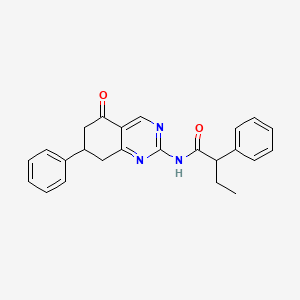![molecular formula C19H17ClN2O3S B11463657 2-(4-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11463657.png)
2-(4-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a chlorophenyl group, dimethoxy groups, and a sulfanylidene moiety. It is part of the imidazo[1,5-b]isoquinolinone family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with aromatic aldehydes under acidic conditions, followed by cyclization and introduction of the sulfanylidene group . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and have comparable biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline Derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer activities.
Uniqueness
2-(4-Chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-1H,2H,3H,5H,10H,10aH-imidazo[1,5-b]isoquinolin-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H17ClN2O3S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-11-7-15-18(23)22(14-5-3-13(20)4-6-14)19(26)21(15)10-12(11)9-17(16)25-2/h3-6,8-9,15H,7,10H2,1-2H3 |
InChI Key |
UJUUFEOBXUGYNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11463574.png)
![N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11463575.png)
![4-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11463576.png)
![2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol](/img/structure/B11463578.png)

![N-(2,6-dibromo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11463594.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B11463600.png)
![2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B11463610.png)
![N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide](/img/structure/B11463617.png)
![4-(1,3-benzodioxol-5-yl)-1-tert-butyl-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11463619.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propan-1-one](/img/structure/B11463620.png)
![3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463627.png)
![7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463631.png)

